molecular formula C12H13N3O3S2 B2592466 3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393569-49-8

3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2592466
CAS No.: 393569-49-8
M. Wt: 311.37
InChI Key: JXRTYCRCYKQYFM-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic thiadiazole derivative featuring a benzamide core substituted with two methoxy groups at the 3- and 5-positions and a methylsulfanyl group on the 1,3,4-thiadiazole ring. Thiadiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-17-8-4-7(5-9(6-8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRTYCRCYKQYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with appropriate amine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study found that derivatives of 1,3,4-thiadiazole demonstrated moderate to significant antibacterial and antifungal activities against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32.6 μg/mL
Compound BE. coli62.5 μg/mL
Compound CAspergillus niger47.5 μg/mL

These findings suggest that 3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide could serve as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been explored extensively. Studies indicate that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism likely involves the interaction with specific enzymes or receptors involved in cell proliferation .

Case Study: Cytotoxicity Evaluation
A recent study assessed the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 50 μM against different cancer cell lines .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with appropriate carboxylic acids.
  • Attachment of the Benzyl Group : Nucleophilic substitution with benzyl chloride.
  • Formation of Benzamide Core : Reaction between methoxybenzoic acid and the thiadiazole derivative.

The proposed mechanism of action involves binding to specific molecular targets, potentially modulating their activity through competitive inhibition or allosteric effects .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to

Biological Activity

3,5-Dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O3S2C_{12}H_{13}N_3O_3S_2 with a molecular weight of approximately 311.38 g/mol. The compound features a thiadiazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. A review highlights that derivatives of this scaffold exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi . For instance, studies have shown that related thiadiazole compounds have exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens.

Anticancer Activity

Research indicates that this compound may possess potential anticancer properties. The 1,3,4-thiadiazole moiety has been associated with cytotoxic effects in several cancer cell lines. For example, studies on analogous compounds have reported IC50 values against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) in the range of 2.48 μM to 7.15 μM . The mechanisms often involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), leading to reduced inflammation in various models . The specific pathways through which this compound exerts its anti-inflammatory effects warrant further investigation.

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression by binding to their active sites.
  • Receptor Modulation : It may also modulate receptor activity related to neurotransmission or hormonal regulation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Values
Compound AThiadiazole derivativeAnticancer2.48 μM (A549)
Compound BThiadiazole derivativeAntimicrobialLow MIC values
Compound CThiadiazole derivativeAnti-inflammatoryNot specified

Case Studies

  • Anticancer Studies : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against MCF-7 and A549 cell lines. Among them, compounds exhibited significant cytotoxicity with IC50 values ranging from 2.48 μM to 7.15 μM .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various thiadiazole derivatives using disk diffusion methods against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Comparison with Similar Compounds

Key Research Findings

  • Metabolic Stability : Methylsulfanyl may resist oxidative metabolism better than pyridin-2-yl groups, improving pharmacokinetics .
  • Solubility Trade-offs : While methoxy groups enhance lipophilicity, they may reduce aqueous solubility compared to polar halogen substituents .

Q & A

Q. How to address discrepancies in reported biological activities across studies?

  • Troubleshooting :
  • Assay Conditions : Verify cell line authenticity (STR profiling) and serum-free media protocols .
  • Solubility : Use DMSO stocks ≤0.1% to avoid solvent toxicity .
  • Positive Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Compare data across ≥3 independent studies using standardized metrics (e.g., ΔIC50_{50}) .

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